![molecular formula C35H52O9 B1249765 Avermectin A2a aglycone](/img/structure/B1249765.png)
Avermectin A2a aglycone
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Overview
Description
Avermectin A2a aglycone is a member of oxanes.
Scientific Research Applications
Biosynthesis and Polyketide Synthesis
Avermectin A2a aglycone, synthesized by head-to-tail condensation of various acyl groups, plays a crucial role in the biosynthesis of avermectins, which are polyketide-derived macrolides. The avermectin biosynthesis gene cluster encodes the avermectin polyketide synthases (PKS), crucial for aglycone biosynthesis. These PKS genes are organized into two converging blocks of open reading frames, encoding large multifunctional polypeptides with fatty acid synthase-like activities. The multifunctionality of these PKS is evident from the diverse enzymatic domains they possess, facilitating the complex biosynthetic process of avermectin A2a aglycone (Ikeda, Nonomiya, & Omura, 2001).
Glycosylation Process and Sugar Nucleotide Flexibility
The glycosyltransferase AveBI, involved in avermectin biosynthesis, plays a pivotal role in the glycosylation process. It catalyzes iterative additions of l-oleandrose to form differentially glycosylated avermectin variants. The reversibility of the AveBI-catalyzed reaction and the enzyme's flexibility in utilizing various sugar nucleotide substrates underscore its significance in creating diverse avermectin molecules (Zhang, Albermann, Fu, & Thorson, 2006).
Engineering and Synthesis
Avermectin A2a aglycone serves as a building block in the synthesis of novel derivatives with potential applications. Strategies like convergent synthesis and genetic manipulation have been employed to create new avermectin molecules. For instance, formal convergent synthesis approaches have been developed for the synthesis of avermectin aglycone derivatives, illustrating the molecule's versatility in chemical synthesis and the potential for creating new compounds with desired properties (Henryon & Férézou, 2009).
Heterologous Expression and Genetic Engineering
The heterologous expression of the avermectins biosynthetic gene cluster, involving Avermectin A2a aglycone, highlights the advancements in genetic engineering to improve avermectin production and to create novel derivatives. This approach not only aids in understanding the biosynthetic pathways but also opens doors for tailoring specific biosynthetic steps to produce desired avermectin variants with enhanced properties (Deng, Zhou, Luo, Deng, & Zhao, 2017).
properties
Product Name |
Avermectin A2a aglycone |
---|---|
Molecular Formula |
C35H52O9 |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C35H52O9/c1-8-19(2)30-23(6)28(36)17-34(44-30)16-26-15-25(43-34)13-12-21(4)29(37)20(3)10-9-11-24-18-41-32-31(40-7)22(5)14-27(33(38)42-26)35(24,32)39/h9-12,14,19-20,23,25-32,36-37,39H,8,13,15-18H2,1-7H3/b10-9+,21-12+,24-11+/t19?,20-,23-,25+,26-,27-,28-,29-,30+,31+,32+,34-,35+/m0/s1 |
InChI Key |
LYBOOCMZYUURMK-IYDKXMBSSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O)\C)O)C |
Canonical SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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